N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a chlorinated pyridine ring, an ethyl-substituted pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with ethylhydrazine to form the corresponding hydrazideThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triflic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Known for its use as a coupling reagent in organic synthesis.
N-(2-pyridyl)triflimide: Another triflimide derivative used in similar applications.
Uniqueness: N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-16-6-5-9(15-16)11(17)14-10-4-3-8(12)7-13-10/h3-7H,2H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVENZTWIDBDKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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